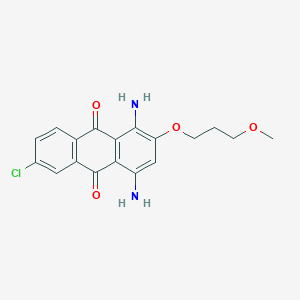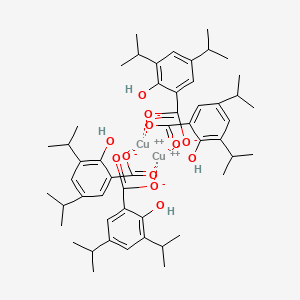
Tetrakis(3,5-diisopropylsalicylato)dicopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(3,5-diisopropylsalicylato)dicopper is a copper-based coordination compound known for its unique chemical properties and potential applications in various fields. This compound consists of two copper ions coordinated with four 3,5-diisopropylsalicylate ligands, forming a complex structure. It has garnered interest due to its radioprotective and radiorecovery activities, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3,5-diisopropylsalicylato)dicopper typically involves the reaction of copper(II) salts with 3,5-diisopropylsalicylic acid in the presence of a suitable solvent. The reaction conditions often include:
Solvent: Common solvents used include ethanol, methanol, or water.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH of the reaction mixture is adjusted to facilitate the formation of the complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(3,5-diisopropylsalicylato)dicopper undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper ions undergo changes in oxidation states.
Reduction: Reduction reactions involving the copper ions can also occur, leading to changes in the coordination environment.
Substitution: Ligand substitution reactions can take place, where the 3,5-diisopropylsalicylate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used in oxidation reactions.
Reducing Agents: Sodium borohydride, hydrazine, or other reducing agents are commonly used in reduction reactions.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes.
Scientific Research Applications
Tetrakis(3,5-diisopropylsalicylato)dicopper has several scientific research applications, including:
Radioprotection: The compound has been studied for its ability to protect against radiation-induced damage.
Radiorecovery: Research indicates that the compound can facilitate recovery from radiation-induced impairments, such as loss of body mass and locomotion.
Biological Studies: The compound’s interactions with biological systems, including its effects on plasma thiol metabolism, have been investigated.
Mechanism of Action
The mechanism of action of Tetrakis(3,5-diisopropylsalicylato)dicopper involves its interaction with biological molecules and pathways. The copper ions in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress. These interactions contribute to its radioprotective and radiorecovery effects by enhancing cellular defense mechanisms and promoting repair processes.
Comparison with Similar Compounds
Similar Compounds
Manganese(II) bis(3,5-diisopropylsalicylate): This compound shares similar ligands with Tetrakis(3,5-diisopropylsalicylato)dicopper and has been studied for its radioprotective properties.
Dicopper(II) tetrapyridyl complexes: These complexes, incorporating ancillary ligands, have been explored for their catalytic properties in water oxidation reactions.
Uniqueness
This compound is unique due to its specific ligand coordination and the resulting chemical properties Its ability to act as a radioprotectant and facilitate radiorecovery distinguishes it from other copper complexes
Properties
Molecular Formula |
C52H68Cu2O12 |
|---|---|
Molecular Weight |
1012.2 g/mol |
IUPAC Name |
dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/4C13H18O3.2Cu/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;/h4*5-8,14H,1-4H3,(H,15,16);;/q;;;;2*+2/p-4 |
InChI Key |
KQXUXSUWXMRJJK-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


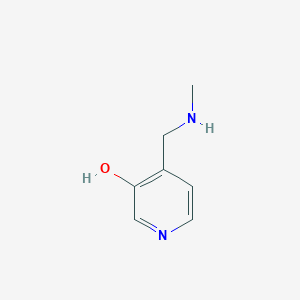

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)
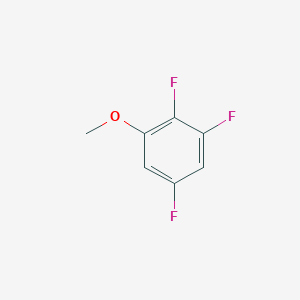
![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)

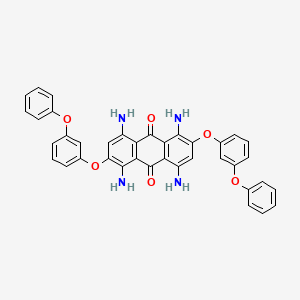
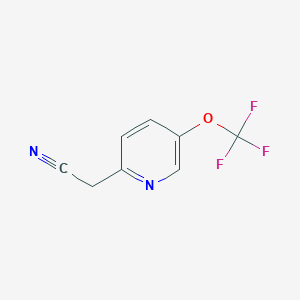

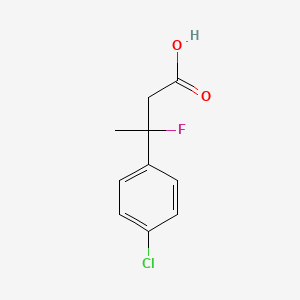
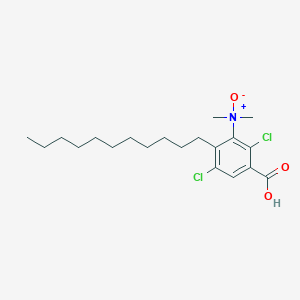
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)
